4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide
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Overview
Description
4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core with a butoxy group and a pyrazolylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-one with appropriate reagents under controlled conditions.
Introduction of the Butoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar pyrazole derivatives with potential biological activities.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)benzamide: Another benzamide derivative with different substituents.
Uniqueness
4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-butoxy-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-3-4-15-26-20-11-5-17(6-12-20)21(25)22-18-7-9-19(10-8-18)24-14-13-16(2)23-24/h5-14H,3-4,15H2,1-2H3,(H,22,25) |
InChI Key |
QGPMROOPULNVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC(=N3)C |
Origin of Product |
United States |
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